Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzyl alcohol
3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3) is a halogenated aromatic alcohol that has emerged as a significant building block in synthetic organic chemistry.[1] Its strategic importance is primarily recognized in the field of drug discovery and development, where the incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[2][3] The presence of multiple halogen substituents on the benzyl ring creates a unique electronic environment, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. 3-Chloro-2,4-difluorobenzyl alcohol is a distinct chemical entity with the properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 886501-09-3 | [1] |
| Molecular Formula | C₇H₅ClF₂O | |
| Molecular Weight | 178.56 g/mol | |
| Purity | Typically ≥97.0% | [1] |
| Appearance | White to light yellow powder/crystal (inferred from similar compounds) | |
| Storage | Store under an inert atmosphere at room temperature. |
Molecular Structure and Spectroscopic Profile
The arrangement of atoms in 3-Chloro-2,4-difluorobenzyl alcohol dictates its reactivity and its utility as a synthetic intermediate.
Caption: Chemical structure of 3-Chloro-2,4-difluorobenzyl alcohol.
Anticipated Spectroscopic Data
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.[5][6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic signal for the benzylic protons (-CH₂OH), likely a singlet or a narrowly split multiplet, around 4.5-4.8 ppm. The proton on the alcohol group (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The two aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.0-7.5 ppm), with their splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct signals. The benzylic carbon (-CH₂OH) would be found around 60-65 ppm. The six aromatic carbons would appear in the 110-165 ppm range, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a hallmark of fluorinated aromatics.
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IR (Infrared) Spectroscopy: Key vibrational bands would include a broad absorption around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹. Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of C-F bonds, while the C-Cl bond would show a signal in the 600-800 cm⁻¹ range.
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MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z 178.56. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis and Reactivity
3-Chloro-2,4-difluorobenzyl alcohol is typically synthesized via the reduction of a corresponding carbonyl compound, such as 3-chloro-2,4-difluorobenzaldehyde or 3-chloro-2,4-difluorobenzoic acid. This is a standard and robust transformation in organic synthesis.
General Synthetic Protocol: Reduction of Benzaldehyde Derivative
The most direct and common laboratory-scale synthesis involves the reduction of the corresponding aldehyde.
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Reaction Setup: 3-chloro-2,4-difluorobenzaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Reduction: The solution is cooled in an ice bath (0 °C). A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to control the exothermic reaction.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
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Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute acid. The organic product is then extracted into a water-immiscible solvent like ethyl acetate.
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Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis of the target alcohol.
Applications in Research and Drug Development
The primary value of 3-Chloro-2,4-difluorobenzyl alcohol lies in its role as a versatile intermediate for constructing more complex molecules. The alcohol moiety is a convenient handle for further chemical transformations.
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Introduction of the Benzyl Group: The compound is an effective reagent for introducing the 3-chloro-2,4-difluorobenzyl group into target molecules via reactions such as Williamson ether synthesis or esterification.
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Precursor to Other Functional Groups: The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a benzyl halide (e.g., bromide or chloride) for use in nucleophilic substitution reactions.
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Scaffold for Pharmaceutical Agents: Halogenated aromatic compounds are integral to many modern pharmaceuticals.[3] The specific substitution pattern of this molecule makes it a candidate for the synthesis of novel inhibitors, receptor antagonists, or other biologically active agents where precise halogen positioning is key to optimizing drug-target interactions.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount to ensuring laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number should always be consulted, the hazard profile can be inferred from its structure and data on closely related compounds.[7][8]
| Safety Aspect | Guideline | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. (Potentially also a skin and eye irritant, similar to related compounds). | [7][8] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [7][8][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. | [8][9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere. |
Conclusion
3-Chloro-2,4-difluorobenzyl alcohol is a specialized chemical intermediate with significant potential in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—an aromatic ring, reactive halogen substituents, and a versatile alcohol group—provides synthetic chemists with a powerful tool for molecular design. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development endeavors.
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